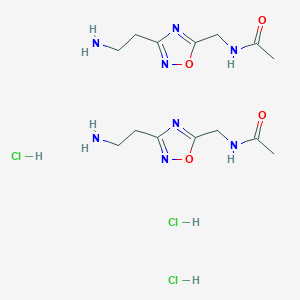

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a complex organic compound with applications in various scientific fields. This compound features an oxadiazole ring, a key functional group known for its diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step chemical process is required. The initial step involves the formation of the oxadiazole ring, typically achieved through the cyclization of an appropriate precursor. This can involve the reaction of hydrazides with nitriles under acidic or basic conditions, followed by functionalization to introduce the aminoethyl group.

Industrial Production Methods

Industrial production often involves optimizing these synthetic steps for large-scale efficiency. This might include the use of continuous flow reactors to handle the exothermic reactions involved in oxadiazole formation, ensuring high yields and purity of the final product. The sesquihydrochloride salt form is often obtained through crystallization from an acidic aqueous solution, a common method to enhance the compound's stability and solubility.

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized under controlled conditions to form corresponding oxo derivatives.

Reduction: Reduction of the oxadiazole ring is possible but less common due to the stability of the aromatic system.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and amino groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction processes. Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed depend on the type of reaction. Oxidation typically leads to the formation of nitroso or nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its stable structure and reactive sites make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study cell signaling pathways due to its ability to interact with specific enzymes and receptors. It is also investigated for its potential as a bioactive agent in pharmaceuticals.

Medicine

Medically, compounds containing oxadiazole rings are explored for their antimicrobial and anticancer properties. This compound is no exception and is being researched for its therapeutic potential.

Industry

Industrially, this compound finds applications in the manufacture of advanced materials, including polymers and nanomaterials, due to its stability and functional group diversity.

作用機序

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound's aminoethyl and oxadiazole groups enable it to bind selectively to these targets, modulating their activity. Pathways involved include signaling cascades in cellular processes, often leading to changes in gene expression or protein activity.

類似化合物との比較

When compared to similar compounds, N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride stands out due to its unique combination of functional groups. Similar compounds might include:

N-(1,2,4-oxadiazol-5-yl)acetamide

N-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

While these compounds share core structural elements, the addition of the sesquihydrochloride group in this compound enhances its solubility and stability, making it more suitable for certain applications.

This detailed examination captures the synthesis, reactions, applications, mechanisms, and comparative analysis of this compound. Intriguing, right? This compound certainly proves how a combination of chemistry and ingenuity can lead to such versatile molecules!

生物活性

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride, with CAS number 1820673-59-3, is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, which has been explored for various pharmacological activities. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity. Its chemical structure can be summarized as follows:

- Chemical Formula : C₈H₁₃Cl₂N₃O

- Molecular Weight : 224.12 g/mol

Antimicrobial Properties

Research has demonstrated that derivatives of the 1,2,4-oxadiazole class exhibit notable antimicrobial activity. A study highlighted that modifications to the oxadiazole compounds can enhance their efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .

Key Findings :

- Minimum Inhibitory Concentration (MIC) : The lead compound showed an MIC of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL) .

- Bactericidal Activity : Time-kill assays indicated rapid bactericidal activity at concentrations above 2 × MIC .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. The quaternary ammonium functionality in some analogues has been linked to increased membrane permeability .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Genotoxicity : Available studies indicate that it is not considered genotoxic based on in vitro and in vivo assessments .

- Repeated Dose Toxicity : No serious adverse effects were observed in repeated oral exposure studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Agents : A comprehensive investigation into modified oxadiazoles revealed promising results against resistant strains of bacteria. The study emphasized the need for further optimization due to low recovery levels post-administration in animal models .

- Toxicokinetics Assessment : Research on structurally similar compounds has provided insights into their metabolism and potential toxicity, suggesting a favorable safety profile for this compound .

特性

IUPAC Name |

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTGKFZMHCQRJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27Cl3N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。